1-(4-Methoxybenzenesulfonyl)piperidin-4-one
Overview
Description
1-(4-Methoxybenzenesulfonyl)piperidin-4-one is a chemical compound with the CAS Number: 196085-08-2 . It has a molecular weight of 269.32 and is typically stored at room temperature . The compound is a powder in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinone . Its InChI Code is 1S/C12H15NO4S/c1-17-11-2-4-12(5-3-11)18(15,16)13-8-6-10(14)7-9-13/h2-5H,6-9H2,1H3 .Physical And Chemical Properties Analysis
This compound has a melting point of 130-132 degrees Celsius . It is a powder in its physical form .Scientific Research Applications
Chemical Properties
“1-(4-Methoxybenzenesulfonyl)piperidin-4-one” is an organic compound with the CAS Number: 196085-08-2 . It has a molecular weight of 269.32 . The compound is typically stored at room temperature and comes in a powder form . It has a melting point of 130-132 degrees Celsius .
Role in Drug Synthesis
Piperidine, which is a part of the structure of “1-(4-Methoxybenzenesulfonyl)piperidin-4-one”, is a vital fundament in the production of drugs . This nitrogen-bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Anticancer Applications
Piperidine derivatives, including “1-(4-Methoxybenzenesulfonyl)piperidin-4-one”, have shown potential in the field of anticancer research . They have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Antimicrobial Applications
Piperidine derivatives have also been used as antimicrobial agents . They could potentially be used in the development of new antimicrobial drugs .
Analgesic Applications
Compounds with a piperidine moiety, like “1-(4-Methoxybenzenesulfonyl)piperidin-4-one”, have been used as analgesics . They could potentially be used in the development of new pain relief medications .
Anti-inflammatory Applications
Piperidine derivatives have shown potential as anti-inflammatory agents . They could potentially be used in the development of new anti-inflammatory drugs .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Piperidine derivatives, such as 1-(4-Methoxybenzenesulfonyl)piperidin-4-one, are of significant interest in the field of drug discovery . They are present in more than twenty classes of pharmaceuticals and have been utilized in different therapeutic applications . Future research will likely continue to explore the synthesis and biological evaluation of potential drugs containing the piperidine moiety .
properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonylpiperidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-17-11-2-4-12(5-3-11)18(15,16)13-8-6-10(14)7-9-13/h2-5H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTXTKFAUBNPPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)CC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzenesulfonyl)piperidin-4-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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